molecular formula C7H7F2NO2S B1433001 2,5-Difluoro-4-methylbenzene-1-sulfonamide CAS No. 1394040-77-7

2,5-Difluoro-4-methylbenzene-1-sulfonamide

Cat. No.: B1433001
CAS No.: 1394040-77-7
M. Wt: 207.2 g/mol
InChI Key: CJRJJFDNVYKZIX-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C7H7F2NO2S and a molecular weight of 207.2 g/mol . This compound is characterized by the presence of two fluorine atoms and a methyl group attached to a benzene ring, along with a sulfonamide functional group. It is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-4-methylbenzene-1-sulfonamide typically involves the sulfonation of 2,5-difluoro-4-methylbenzene. This can be achieved by reacting 2,5-difluoro-4-methylbenzene with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide group. The reaction conditions generally include:

    Temperature: Room temperature to moderate heating

    Solvent: Often carried out in an inert solvent like dichloromethane

    Catalysts: No specific catalysts are required for this reaction

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Large-scale reactors and continuous flow processes are often employed to enhance efficiency and reduce production costs .

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of fluorine atoms, which are good leaving groups.

    Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, although these are less common.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents such as dimethyl sulfoxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Scientific Research Applications

2,5-Difluoro-4-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Difluoro-4-methylbenzene-1-sulfonamide is primarily based on its ability to interact with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or interfering with protein-protein interactions. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

  • 2,4-Difluorobenzenesulfonamide
  • 2,6-Difluorobenzenesulfonamide
  • 4-Methylbenzenesulfonamide

Comparison: 2,5-Difluoro-4-methylbenzene-1-sulfonamide is unique due to the specific positioning of the fluorine atoms and the methyl group on the benzene ring. This unique structure imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced biological activity compared to its analogs .

Properties

IUPAC Name

2,5-difluoro-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO2S/c1-4-2-6(9)7(3-5(4)8)13(10,11)12/h2-3H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRJJFDNVYKZIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)S(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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